molecular formula C10H16ClNO B6362681 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-35-1

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6362681
CAS No.: 1240566-35-1
M. Wt: 201.69 g/mol
InChI Key: VPRXHCPLGOMWGN-UHFFFAOYSA-N
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Description

Contextualization within Aminophenol and Phenol-Amine Derivative Chemistry

Aminophenols are aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH₂) or substituted amino group attached to a benzene (B151609) ring. mdpi.com The relative position of these functional groups (ortho, meta, or para) significantly influences their chemical and physical properties. slideshare.net 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a meta-substituted aminophenol derivative. The amino group is further functionalized with a propan-2-yl (isopropyl) group and is separated from the phenol (B47542) ring by a methylene (B1212753) bridge. This structural arrangement classifies it as a phenol-amine derivative.

The chemistry of aminophenols is rich and varied. The phenolic hydroxyl group imparts weak acidity, while the amino group provides basic properties, making them amphoteric. mdpi.com They can undergo a wide range of chemical reactions, including:

Alkylation and Acylation: Reactions at the amino and hydroxyl groups to introduce various functional groups. slideshare.net

Diazotization: The primary amino group can be converted to a diazonium salt, a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution: The benzene ring can be further functionalized, with the hydroxyl and amino groups directing the position of incoming electrophiles.

Phenol-amine derivatives, in particular, are a cornerstone in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions.

General Research Significance of Aminophenol Derivatives in Chemical Synthesis and Modulatory Studies

Aminophenol derivatives are of considerable importance in both academic and industrial research. Their utility spans from being fundamental building blocks in organic synthesis to forming the core structure of numerous biologically active molecules.

In chemical synthesis , aminophenols serve as versatile starting materials for the production of a wide array of more complex molecules. For instance, 4-aminophenol (B1666318) is a key intermediate in the industrial synthesis of paracetamol. nih.gov The reactivity of both the amino and hydroxyl groups allows for the construction of diverse molecular architectures, including heterocycles and polymers. mdpi.com General synthetic routes to aminophenol derivatives often involve the reduction of the corresponding nitrophenols. google.com

In modulatory studies , the aminophenol scaffold is a common feature in compounds designed to interact with biological systems. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) allows these molecules to bind to a variety of enzymes and receptors. This has led to the development of aminophenol derivatives with a wide range of biological activities. nih.gov

For example, research has shown that certain aminophenol derivatives can act as:

Enzyme inhibitors: By mimicking the structure of natural substrates, they can block the active sites of enzymes.

Receptor agonists or antagonists: They can bind to cell surface receptors and either activate or block their signaling pathways.

Antioxidants: The phenolic hydroxyl group can scavenge free radicals, protecting cells from oxidative damage.

While specific research on the modulatory effects of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in these areas. The combination of the phenol ring, the secondary amine, and the isopropyl group provides a unique steric and electronic profile that could be explored for interactions with various biological targets.

Table 2: Examples of Research Applications for Aminophenol Derivatives

Research AreaExample of Aminophenol Derivative ApplicationReference
Pharmaceuticals Synthesis of paracetamol from 4-aminophenol. nih.gov
Dye Industry Used as precursors for azo dyes. mdpi.com
Photography Employed as developing agents. nih.gov
Materials Science Monomers for the synthesis of high-performance polymers. taylorandfrancis.com
Medicinal Chemistry Core structure in various therapeutic agents. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRXHCPLGOMWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations. For 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, characteristic absorption bands would be expected for the O-H stretch of the phenolic group, the N-H stretch of the secondary amine hydrochloride, C-H stretches of the aromatic ring and isopropyl group, C-N stretching, and C-O stretching, as well as various bending vibrations. Without experimental data, a precise data table cannot be generated.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be expected to provide information on the vibrations of the aromatic ring and the carbon skeleton of the propan-2-yl group. A data table of Raman shifts cannot be provided without access to an experimental spectrum.

The interpretation of vibrational spectra involves assigning the observed absorption or scattering bands to specific molecular motions. This process is often aided by computational modeling and comparison with spectra of similar compounds. Key vibrational modes for this molecule would include stretching of the phenolic O-H, the secondary ammonium (B1175870) N-H, aromatic and aliphatic C-H, C-O, and C-N bonds. Additionally, bending modes such as scissoring, wagging, and twisting of the methylene (B1212753) and methyl groups, as well as in-plane and out-of-plane bending of the aromatic ring, would be expected. A detailed assignment of these modes is not possible without the actual spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the methine and methyl protons of the propan-2-yl group, the methylene protons of the aminomethyl group, and the exchangeable protons of the hydroxyl and amino hydrochloride groups. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal would provide valuable structural information. A data table of ¹H NMR data cannot be constructed without the experimental spectrum.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the carbons of the phenol ring, the aminomethyl group, and the propan-2-yl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Without experimental data, a specific data table of chemical shifts cannot be provided.

Advanced 2D NMR Techniques for Connectivity and Spatial Proximity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate network of covalent bonds and spatial relationships within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed molecular map.

A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be expected between the methine proton of the propan-2-yl group and the two methyl protons. Additionally, couplings between the aromatic protons on the phenol ring would help delineate their substitution pattern.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. This is crucial for distinguishing between the various CH, CH₂, and CH₃ groups in the molecule.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
Aromatic Protons Other Aromatic Protons Aromatic CH Carbons Aromatic Quaternary Carbons, Benzylic Carbon
Benzylic CH₂ NH₂, Isopropyl CH Benzylic Carbon Aromatic Carbons, Isopropyl CH Carbon
Isopropyl CH Isopropyl CH₃, NH₂ Isopropyl CH Carbon Isopropyl CH₃ Carbons, Benzylic Carbon
Isopropyl CH₃ Isopropyl CH Isopropyl CH₃ Carbons Isopropyl CH Carbon

Spectroscopic Studies of Tautomerism and Conformational States in Solution

In solution, this compound may exist in different conformational states due to the flexibility of the side chain. The rotation around the C-C and C-N single bonds of the aminomethyl bridge can be investigated using variable temperature NMR studies. Changes in the chemical shifts or the appearance of new signals at different temperatures can provide insights into the rotational energy barriers and the relative populations of different conformers.

Furthermore, while keto-enol tautomerism is a characteristic of phenols, in the case of this compound, the phenolic form is overwhelmingly favored under normal conditions. Spectroscopic techniques such as UV-Vis and NMR spectroscopy would confirm the predominance of the phenol tautomer, as the characteristic spectral signatures of a keto form would be absent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) in positive ion mode would be the method of choice.

The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the protonated free base of the compound (C₁₀H₁₅NO). The exact mass measurement from a high-resolution mass spectrometer would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides a fingerprint for the molecule and helps to confirm its structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
166.12 [C₁₀H₁₆NO]⁺ -
151.09 [C₉H₁₃NO]⁺ CH₃
107.05 [C₇H₇O]⁺ C₃H₉N (isopropylamine)

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would reveal the geometry of the phenol ring, the conformation of the (propan-2-yl)aminomethyl side chain, and the nature of the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, the secondary amine, and the chloride counter-ion. These interactions are crucial for understanding the packing of the molecules in the crystal lattice. The data obtained would be the ultimate confirmation of the compound's structure.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 20.567
β (°) 98.76
Volume (ų) 1118.9
Z 4
Density (calculated) (g/cm³) 1.201

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is a preferred method for computational research on phenolic compounds due to its balance of accuracy and computational cost. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For phenolic and related organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice that provides accurate molecular geometries and electronic properties. researchgate.netexplorationpub.comnih.gov This functional combines the exact Hartree-Fock exchange with DFT exchange and correlation.

The selection of a basis set is also crucial. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed:

6-31G(d): This is a split-valence basis set that is often used for initial geometry optimizations. It provides a good balance between accuracy and computational efficiency.

6-311G(d,p) and 6-311++G(d,p): These are larger, triple-split valence basis sets that provide more flexibility for describing the electron distribution. nih.govnih.gov The addition of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("d,p") allow for non-spherical distribution of electron density, which is critical for describing chemical bonds accurately. researchgate.net For instance, studies on substituted naphthalenes and phenols have successfully used the B3LYP functional with the 6-311++G(d,p) basis set to achieve results in good agreement with experimental data. nih.gov

Before molecular properties can be accurately calculated, the molecule's geometry must be optimized to find its lowest energy structure. This process involves finding the coordinates on the potential energy surface that correspond to a local minimum, which is confirmed when a frequency calculation yields no imaginary frequencies. researchgate.net

For a molecule like 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, which possesses a flexible side chain, multiple low-energy conformations may exist. Therefore, a conformational search is essential to identify the most stable arrangement of atoms (the global minimum). This involves systematically rotating the rotatable bonds (such as C-C and C-N bonds in the side chain) and performing geometry optimization for each starting conformation to find the most stable isomer.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.govdergipark.org.tr For substituted phenols, the HOMO is typically localized on the phenyl ring and the heteroatoms (oxygen and nitrogen), while the LUMO is often distributed over the aromatic ring.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Aminophenol -5.21340.71335.9267
p-Methylphenol -5.8137-0.01085.8029
p-Nitrophenol -6.8436-2.48404.3596
Representative Schiff Base Phenol (B47542) nih.gov-6.151-2.0754.076

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netavogadro.cc The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: These areas indicate a negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack. For 3-{[(Propan-2-yl)amino]methyl}phenol, these regions would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. nih.gov

Blue Regions: These areas represent a positive electrostatic potential and are electron-deficient. They are prone to nucleophilic attack. Such regions would be located around the acidic hydrogen of the hydroxyl group and the hydrogens attached to the protonated nitrogen in the hydrochloride salt form. nih.gov

Green Regions: These areas correspond to a neutral or near-zero potential. youtube.com

The MEP map provides a clear picture of the molecule's reactive sites and polarity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewikipedia.org This method is used to study intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. taylorandfrancis.comnih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For a substituted phenol like the title compound, significant donor-acceptor interactions would include:

Delocalization of the lone pair electrons from the phenolic oxygen (LP(O)) and the amino nitrogen (LP(N)) into the antibonding π* orbitals of the phenyl ring.

Hyperconjugation involving interactions between bonding (σ) and antibonding (σ*) orbitals of the side chain and the aromatic ring.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Representative Values)
LP (O1)π* (C-C)ring~ 20-30
LP (N1)σ* (C-H)~ 5-10
LP (N1)σ* (C-C)ring~ 3-7
σ (C-H)σ* (C-C)~ 1-5

Detailed Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. Consequently, the generation of an in-depth article covering the requested topics of global reactivity descriptors, advanced vibrational spectroscopy simulations, simulated NMR chemical shifts, and specific intermolecular interaction analysis is not possible at this time.

Computational chemistry is a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties. For a comprehensive analysis of this compound, dedicated studies would be required.

Such studies would typically involve:

Global Reactivity Descriptors: Calculation of chemical hardness, softness, and electrophilicity indices to predict the compound's reactivity and stability.

Vibrational Spectroscopy Simulations: Computation of theoretical vibrational frequencies (infrared and Raman) and a subsequent Potential Energy Distribution (PED) analysis to assign specific vibrational modes to the functional groups within the molecule. This analysis is crucial for interpreting experimental spectra.

NMR Chemical Shift Simulations: Theoretical calculation of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for structural validation and comparison with experimental data.

Intermolecular and Intramolecular Interactions Analysis: Advanced computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to investigate the details of hydrogen bonding and other non-covalent interactions that govern the molecule's structure and properties in various states.

While general information and basic computed properties for 3-{[(Propan-2-yl)amino]methyl}phenol and its hydrochloride salt can be found in databases such as PubChem, the specific, in-depth computational analyses required to populate the requested article sections have not been published in the accessible scientific literature. The execution of such a detailed computational study would necessitate original research using specialized software and computational resources.

Therefore, until such research is conducted and published, a scientifically accurate article with the requested detailed data tables and research findings for this compound cannot be provided.

Structure Activity Relationship Sar Studies

Impact of Phenolic Ring Substitution

The nature and position of substituents on the phenolic ring are paramount in determining the activity and selectivity of phenylethanolamine derivatives.

The arrangement of substituents on the aromatic ring, known as positional isomerism, has a profound effect on the pharmacological activity of phenylethanolamine derivatives. For direct-acting sympathomimetic amines, maximal activity is often observed in derivatives containing specific hydroxyl substitutions on the phenyl ring. For instance, a 3,4-dihydroxy substitution, forming a catechol ring, is crucial for both alpha (α) and beta (β) adrenergic receptor activity. youtube.comyoutube.com However, this catechol moiety is susceptible to metabolism by catechol-O-methyltransferase (COMT), leading to poor oral activity. youtube.comyoutube.com

In contrast, a 3,5-dihydroxy substitution, which creates a resorcinol-like structure, confers selectivity towards β2-adrenergic receptors and demonstrates good oral activity due to its resistance to COMT metabolism. youtube.comuobasrah.edu.iq The position of other substituents also plays a critical role. For example, introducing an isopropyl, cyclohexyl, or fluoro group at the meta-position of octopamine (B1677172) enhances its affinity for α-adrenergic receptors. Conversely, placing these same groups at the para-position of norphenylephrine is consistently detrimental to its activity. nih.gov The removal of the hydroxyl group at the 4th position of the catechol ring can result in a molecule with selective α1-receptor activity. youtube.com

Table 1: Effect of Phenolic Ring Substitution on Adrenergic Receptor Activity

Substitution Pattern Key Structural Feature Impact on Activity Example Compound
3,4-dihydroxy Catechol Required for both α and β receptor activity; poor oral activity due to COMT metabolism. youtube.comyoutube.com Norepinephrine
3,5-dihydroxy Resorcinol Increases β2 selectivity; good oral activity due to COMT resistance. youtube.comuobasrah.edu.iq Metaproterenol
3-hydroxy Phenol (B47542) Required for α activity. youtube.com Phenylephrine
4-hydroxy Phenol Required for β activity. youtube.com Octopamine
4-hydroxy, 3-substituent Substituted Phenol Introduction of isopropyl, cyclohexyl, or fluoro group at the meta-position improves α-adrenergic affinity. nih.gov N/A
3-hydroxy, 4-substituent Substituted Phenol Introduction of substituents at the para-position is detrimental to α-adrenergic activity. nih.gov N/A
3-hydroxy Phenol (with 4-OH removed) Selective for α1 receptors. youtube.com Phenylephrine

The introduction of halogen atoms to the phenolic ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity. Ligand steric hindrance and electronic effects are crucial in the interaction with biological targets. rsc.org For example, the addition of a lipophilic chloro substituent to a highly polar compound was shown to enhance its phenylethanolamine N-methyltransferase (PNMT) inhibitory activity without decreasing its receptor specificity, and it also allowed for penetration into the central nervous system (CNS). nih.gov

The size and electronegativity of the halogen substituent can have varied effects. While specific data on the bromination of 3-{[(propan-2-yl)amino]methyl}phenol is not detailed in the provided search results, the general principles of halogenation suggest that such a modification would increase lipophilicity and could alter the compound's binding affinity and selectivity for its target receptors due to changes in the electronic distribution and steric profile of the aromatic ring. rsc.org

Influence of Alkyl Chain and Isopropyl Group Modifications

Modifications to the side chain, including the stereochemistry of the isopropyl group and the length and branching of the alkyl chain, are critical for receptor binding and activity.

The stereochemistry of the side chain, particularly the hydroxyl group at the β-carbon, is a significant determinant of activity. For many phenylethanolamine derivatives, the (1R)-configuration of the hydroxyl group is essential for maximal activity. uobasrah.edu.iq The presence of this β-hydroxyl group is important, though not absolutely essential, for adrenergic receptor activity. uobasrah.edu.iq The R-enantiomer of norepinephrine, for instance, is more active than the S-enantiomer, suggesting a specific hydrogen-bonding interaction of the secondary alcohol. uobasrah.edu.iq

Table 2: Impact of Isopropyl Group and Stereochemistry on Activity

Feature Description Impact on Activity
β-hydroxyl group Hydroxyl group on the carbon adjacent to the phenyl ring. Generally enhances adrenergic receptor activity. The (1R)-enantiomer is often more active. uobasrah.edu.iq
N-isopropyl group Isopropyl substituent on the amine. Generally increases β-receptor activity. youtube.com
N-isopropyl group (in specific cyclic analogs) Isopropyl substituent on the amine in conformationally restricted molecules. Can lead to a total loss of β-adrenergic stimulant activity. nih.gov

The length and branching of the alkyl chain connecting the amine to the phenyl ring can influence the molecule's interaction with its target. While the parent structure for many adrenergic drugs is a β-phenylethylamine, alterations to this chain can modulate activity. uobasrah.edu.iq For instance, the introduction of a small alkyl group, such as a methyl or ethyl group, at the α-carbon can slow down metabolism by monoamine oxidase (MAO), potentially prolonging the duration of action. youtube.com An ethyl group at the α-carbon tends to decrease α-activity more than β-activity. youtube.com

Studies on related compounds, such as p-alkylaminophenols, have shown that elongating the alkyl chain can enhance certain biological activities. For example, the antioxidant activity of p-alkylaminophenols was found to increase with the length of the N-alkyl chain. nih.gov Similarly, in a study of phenethylamine (B48288) derivatives, compounds with longer alkyl groups showed stronger inhibitory activities on dopamine (B1211576) reuptake. biomolther.orgkoreascience.kr

Role of Amine Functionality

The amine group is a cornerstone of the pharmacophore for this class of compounds. At physiological pH, the amine is typically ionized, a state which is important for direct agonist activity. uobasrah.edu.iq Replacing the nitrogen with a carbon atom results in a significant decline in activity. uobasrah.edu.iq

The degree of substitution on the nitrogen atom is a critical factor for both potency and receptor selectivity. Primary and secondary amines generally exhibit good adrenergic activity, whereas tertiary amines and quaternary ammonium (B1175870) salts are less active. uobasrah.edu.iq The nature of the substituent on the amine nitrogen dramatically affects receptor selectivity. As the size of the N-substituent increases, α-receptor agonist activity generally decreases, while β-receptor agonist activity increases. youtube.comyoutube.comuobasrah.edu.iq This is exemplified by comparing epinephrine, which has a methyl group on the nitrogen, with isoprenaline, which has a larger isopropyl group and greater β-selectivity. youtube.com Further increasing the bulk of the nitrogen substituent, such as with a tertiary butyl group, can enhance activity towards β2 receptors. youtube.com

Table 3: Influence of Amine Functionality on Adrenergic Activity

Amine Feature Description Impact on Activity
Ionization Amine is typically protonated at physiological pH. Important for direct agonist activity. uobasrah.edu.iq
Substitution Level Primary, secondary, tertiary, or quaternary amine. Primary and secondary amines have good activity; tertiary and quaternary amines are less active. uobasrah.edu.iq
N-Substituent Size Size of the alkyl group(s) on the nitrogen. Increasing size generally decreases α-receptor activity and increases β-receptor activity. youtube.comyoutube.comuobasrah.edu.iq

Effects of N-Alkylation and N-Substitution

The nature of the substituent on the nitrogen atom is a critical determinant of activity and receptor selectivity in phenylethanolamine derivatives. Generally, for β-adrenergic agonists, the size of the N-alkyl group influences the selectivity for β- over α-adrenergic receptors. An increase in the steric bulk of the N-substituent tends to decrease α-agonist activity while enhancing β-agonist activity. youtube.comnih.gov

The isopropyl group in 3-{[(Propan-2-yl)amino]methyl}phenol is considered optimal for potent β-adrenergic activity. nih.gov Modifications to this group can lead to significant changes in the pharmacological profile. For instance, replacing the isopropyl group with a smaller alkyl group, such as methyl or ethyl, may lead to a decrease in β-agonist activity and a potential increase in α-agonist properties. Conversely, larger, bulkier substituents, such as a tert-butyl group, can enhance β2-selectivity. nih.gov The introduction of N-aralkyl groups can also modulate activity, often enhancing β2-selectivity and introducing α-adrenolytic properties. nih.gov

Table 1: Illustrative SAR of N-Alkylation on β-Adrenergic Receptor Activity This table is a representation of established SAR principles for phenylethanolamines and may not reflect experimentally determined values for the specific compounds listed.

Compound N-Substituent Relative β-Agonist Activity
1 -CH₃ (Methyl) Low
2 -CH(CH₃)₂ (Isopropyl) High
3 -C(CH₃)₃ (tert-Butyl) High (β₂-selective)
4 -CH₂-Ph (Benzyl) Moderate

Conformational Flexibility and Restriction of the Amino Methyl Moiety

The conformational freedom of the aminomethyl side chain plays a crucial role in the interaction of 3-{[(Propan-2-yl)amino]methyl}phenol with its biological target. For phenylethanolamines, an extended conformation of the aminoethyl side chain is generally preferred for optimal binding to the adrenergic receptor. nih.govnih.gov This extended conformation allows for the simultaneous interaction of the aromatic ring, the hydroxyl group, and the amino group with their respective binding sites on the receptor.

Studies on conformationally restricted analogs, such as those incorporating the aminomethyl moiety into a cyclic framework, have demonstrated the importance of this extended conformation. nih.gov While some degree of flexibility is necessary for the molecule to adopt its optimal binding pose, excessive flexibility can be entropically unfavorable. Conversely, rigidifying the molecule in a non-optimal conformation can lead to a significant decrease in activity. nih.gov The optimal conformation ensures the correct spatial orientation of the key pharmacophoric elements for effective receptor activation.

Physicochemical Property Correlations in SAR (e.g., Lipophilicity, pKa)

The physicochemical properties of 3-{[(Propan-2-yl)amino]methyl}phenol and its analogs, particularly lipophilicity and pKa, are strongly correlated with their biological activity. Lipophilicity, often expressed as log P or log D, influences the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its interaction with the receptor.

In the context of β-adrenergic ligands, lipophilicity has been shown to be a determinant of receptor selectivity. For instance, a strong negative correlation has been observed between lipophilicity and β1-selectivity, suggesting that more hydrophilic compounds tend to be more cardioselective. nih.gov

The pKa of the amino group is another critical parameter. The protonation state of the nitrogen at physiological pH is essential for the ionic interaction with a conserved aspartate residue in the binding site of β-adrenergic receptors. The optimal pKa ensures that a significant fraction of the molecules are in their protonated, active form.

Table 2: Correlation of Physicochemical Properties with β-Adrenergic Activity This table illustrates general trends and may not represent specific experimental data.

Analog Lipophilicity (log P) pKa Predicted β₁-Selectivity
A Low High High
B Moderate High Moderate
C High High Low

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For phenylethanolamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. Current time information in Adelaide, AU.

These models typically use a training set of molecules with known activities to derive a mathematical relationship between molecular descriptors and biological activity. The descriptors can be steric, electrostatic, hydrophobic, or hydrogen bond donor/acceptor fields. The resulting QSAR models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent and selective analogs.

For β-adrenergic agonists, QSAR studies have highlighted the importance of the steric and electrostatic fields around the molecule. Current time information in Adelaide, AU. The models can generate contour maps that visualize the regions where positive or negative steric bulk and electrostatic potential are favorable or unfavorable for activity, providing valuable insights for the rational design of new compounds.

Analytical Methodologies for Research Quantification and Purity Assessment

Spectrophotometric Quantification

Spectrophotometric methods are often used for routine quantification due to their simplicity, speed, and cost-effectiveness.

UV-Visible spectrophotometry is a quantitative technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenolic ring in 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride acts as a chromophore, absorbing light in the UV region.

For quantification, a pure standard of the compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or 0.1 M HCl) to prepare a stock solution. researchgate.net A spectral scan from 200 to 400 nm is performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. A series of standard solutions of known concentrations are then prepared, and their absorbance is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve. researchgate.net The λmax for a phenol (B47542) ring is typically in the range of 270-280 nm.

Table 5: Illustrative UV-Vis Spectrophotometry Parameters

Parameter Condition
Instrument Dual Beam UV-Vis Spectrophotometer
Solvent 0.1 M Hydrochloric Acid
Wavelength Scan 200-400 nm
Analytical Wavelength (λmax) Approx. 275 nm
Calibration Range 5-25 µg/mL

| Reference | Solvent blank (0.1 M HCl) |

Derivatization for Analytical Applications

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a molecule like this compound, which contains polar functional groups (secondary amine, phenol), derivatization is employed to enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. journalajacr.comthermofisher.com

Pre-Column Derivatization for HPLC Detection

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the HPLC system. science.gov This technique is particularly useful for compounds like 3-{[(Propan-2-yl)amino]methyl}phenol that lack a strong chromophore or fluorophore, thereby improving detection sensitivity. journalajacr.comresearchgate.net The derivatization targets the secondary amine and phenolic hydroxyl groups of the molecule.

Common derivatizing reagents for the secondary amine group include those that introduce a fluorescent or UV-absorbing tag. researchgate.netnih.gov For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (DNS-Cl) are widely used for primary and secondary amines. journalajacr.comnih.gov The reaction with FMOC-Cl, for example, is typically carried out in a borate (B1201080) buffer and results in a highly fluorescent derivative, allowing for sensitive detection. nih.govresearchgate.net Similarly, dansyl chloride reacts with the amine in an alkaline medium to produce a fluorescent derivative. nih.gov These modifications not only enhance detector response but can also improve the chromatographic behavior of the analyte on reversed-phase columns. thermofisher.com

The table below summarizes common pre-column derivatization reagents applicable to the functional groups present in 3-{[(Propan-2-yl)amino]methyl}phenol.

Functional GroupDerivatizing ReagentDetection MethodKey Advantages
Secondary Amine9-fluorenylmethyl chloroformate (FMOC-Cl)FluorescenceHigh sensitivity, stable derivatives. nih.gov
Secondary AmineDansyl chloride (DNS-Cl)FluorescenceWell-established reagent, good sensitivity. nih.gov
Secondary Amine4-chloro-7-nitrobenzofurazan (NBD-Cl)FluorescenceReacts with secondary amines to form highly fluorescent products.
Phenolic HydroxylBenzoyl ChlorideUVIncreases UV absorption and hydrophobicity for better retention. researchgate.net

GC Derivatization Reagents (e.g., Trimethylsilylation, Methoximation) for Enhanced Volatility and Detectability

Gas Chromatography (GC) requires analytes to be volatile and thermally stable. tcichemicals.comresearchgate.net The polar nature of the secondary amine and phenolic hydroxyl groups in 3-{[(Propan-2-yl)amino]methyl}phenol makes it non-volatile, necessitating derivatization to increase its volatility and prevent unwanted interactions with the chromatographic system. researchgate.netjfda-online.com

Trimethylsilylation (TMS) is the most common derivatization technique for this purpose. tcichemicals.com It involves replacing the active hydrogen atoms in the hydroxyl and amine groups with a non-polar trimethylsilyl (B98337) group, -Si(CH₃)₃. jfda-online.com This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound. researchgate.net A variety of silylating reagents are available, often used with a catalyst in an anhydrous solvent.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent for phenols, alcohols, and amines. It is often used with a catalyst like trimethylchlorosilane (TMCS).

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another potent silylating reagent, known for producing volatile and inert by-products, which minimizes interference during analysis. nih.gov

Methoximation is a derivatization step sometimes performed prior to silylation, particularly for compounds containing ketone or aldehyde groups, to prevent the formation of multiple derivatives (syn- and anti-isomers). While 3-{[(Propan-2-yl)amino]methyl}phenol does not have a carbonyl group, this technique is relevant in the broader analysis of related compounds and metabolites that might.

The table below details common GC derivatization reagents suitable for 3-{[(Propan-2-yl)amino]methyl}phenol.

Functional Group(s)Derivatizing ReagentDerivative TypePurpose
Phenol, Secondary AmineBSTFA + 1% TMCSTrimethylsilyl (TMS)Increases volatility, improves peak shape, enhances thermal stability. nih.gov
Phenol, Secondary AmineMSTFATrimethylsilyl (TMS)Strong silylating agent with volatile, non-interfering byproducts. nih.gov
Phenol, Secondary AmineMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms derivatives that are more stable to hydrolysis than TMS derivatives.

Analytical Method Validation Parameters

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. pharmaguideline.comtbzmed.ac.ir For the quantification and purity assessment of this compound, method validation is critical to ensure reliable and accurate results. pharmtech.comikev.org Key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). pharmtech.comgavinpublishers.com

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For an impurity analysis method, this means the procedure must be able to separate and detect this compound from the active pharmaceutical ingredient (API) and any other related substances. iajps.com

Selectivity is a more general term that refers to the extent to which a method can determine particular analytes in a mixture without interference from other components. gavinpublishers.com In chromatographic methods, selectivity is typically demonstrated by achieving baseline resolution between the peak for the analyte of interest and peaks for all potential interfering substances. researchgate.netnih.gov This is often verified by analyzing spiked samples containing the analyte and known impurities or by subjecting a sample to stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products and demonstrating that the analyte peak remains pure and resolved. nih.gov

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ikev.org

To establish linearity, a series of standard solutions of this compound are prepared at different concentrations and analyzed. nih.gov A calibration curve is then constructed by plotting the analytical response (e.g., peak area) versus the concentration. researchgate.netnih.gov The linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the linear regression line, which should ideally be close to 1 (e.g., >0.999). nih.govnih.govnih.gov

The table below shows typical data used to establish the linearity of an HPLC method for a related phenolic amine compound.

Concentration (µg/mL)Peak Area (arbitrary units)
0.512,550
1.025,100
2.562,800
5.0125,500
7.5188,200
10.0251,000
Linear Regression Output
Slope 25,085
Y-Intercept 450
Correlation Coefficient (r) 0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.nettbzmed.ac.ir The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.nettbzmed.ac.ir

These parameters are crucial for impurity analysis, as they define the sensitivity of the method. researchgate.net The LOD and LOQ can be estimated in several ways:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ. iajps.comtbzmed.ac.ir

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines or the analysis of blank samples, and the slope (S) of the calibration curve. sepscience.com The formulas are:

LOD = 3.3 * (σ / S) sepscience.com

LOQ = 10 * (σ / S) sepscience.com

The table below provides example LOD and LOQ values for methods used to analyze related sympathomimetic amines.

Analyte/MethodMatrixLODLOQ
Synephrine by HPLC-UV (derivatized) nih.govHerbal Decoction0.25 µg/mLNot specified
Fenoterol by HPLC-UV bvsalud.orgPharmaceutical Solution0.1 µg/mL0.3 µg/mL
Phenylephrine by LC-MS/MS (derivatized) nih.govHuman Plasma0.006 ng/mL (calculated)0.020 ng/mL
Metoprolol Impurity by UHPLC nih.govAPI~0.03 µg/mL~0.1 µg/mL

Precision (Repeatability and Intermediate Precision)

Precision of an analytical method is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Validation of precision is categorized into two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time by the same analyst using the same equipment. For the analysis of this compound, this would involve multiple preparations and injections of a standard solution at a known concentration. The results of such an analysis are expected to show a very low relative standard deviation (RSD), typically less than 2%, demonstrating the method's consistency in a single run.

Intermediate Precision (Inter-day Precision): This evaluates the variability of the method within the same laboratory but on different days, with different analysts, and/or different equipment. This provides an indication of the method's reproducibility under typical laboratory variations. For a validated HPLC method for this compound, the RSD for intermediate precision is also expected to be within acceptable limits, generally not exceeding 2-3%.

Table 1: Illustrative Data for Precision of an HPLC Method for this compound

Precision LevelParameterAcceptance CriteriaHypothetical Result
RepeatabilityRSD (%) of 6 replicate injections≤ 2.0%0.8%
Intermediate PrecisionRSD (%) over 2 days, 2 analysts≤ 3.0%1.5%

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a critical parameter in quantitative analysis. Accuracy is often determined through recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated.

For this compound, accuracy would be assessed by spiking a placebo formulation with known concentrations of the pure drug at different levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the recovery is calculated. The acceptance criteria for recovery are typically in the range of 98-102%.

Table 2: Example of Accuracy and Recovery Data for this compound Analysis

Concentration LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%8.07.9299.0
100%10.09.9599.5
120%12.011.8899.0

Sample Preparation and Extraction Methods for Complex Matrices (e.g., Solid Phase Extraction)

When analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples, a sample preparation step is essential to remove interfering substances and concentrate the analyte. Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, selectivity, and potential for automation.

The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For a phenolic compound like this compound, several types of sorbents could be considered:

Reversed-phase sorbents (e.g., C18, C8): These are suitable for extracting moderately polar to nonpolar compounds from aqueous matrices. The retention mechanism is based on hydrophobic interactions.

Cation-exchange sorbents: Given the presence of a secondary amine group, which will be protonated at acidic pH, cation-exchange SPE can be a highly selective method for extraction.

Polymeric sorbents: These offer a wider range of applicability and can retain a broader spectrum of analytes, including polar compounds.

A typical SPE procedure for extracting this compound from a biological fluid would involve four main steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a solvent that removes interfering substances without eluting the analyte.

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for subsequent analysis by HPLC or another technique.

The development of an effective SPE method requires optimization of various parameters, including the choice of sorbent, the pH of the sample, the composition of the wash and elution solvents, and the flow rates.

Proposed Future Research Directions

Exploration of Novel and Greener Synthetic Pathways

Traditional synthetic routes for aminomethylphenols often rely on methods that may involve harsh conditions or environmentally challenging reagents. Future research should prioritize the development of more sustainable and efficient synthetic strategies. One promising avenue is the adoption of green chemistry principles, which focus on reducing waste, minimizing energy consumption, and using less hazardous substances. tandfonline.com

Key areas of exploration include:

Aqueous-Phase Synthesis: Investigating oxidative polymerization or similar reactions in water could provide a formaldehyde-free and environmentally benign alternative to conventional methods that use organic solvents. tandfonline.comelsevierpure.com Research has shown that the oxidation potential of phenols can decrease in water at high pH, potentially offering a different pathway for polymerization and functionalization. tandfonline.com

Catalytic Innovations: The development of novel catalysts, such as metal catalysts supported on clay (e.g., Montmorillonite K-10), could enable solvent-free reaction conditions, thereby simplifying purification and reducing chemical waste. jetir.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. Adapting the synthesis of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride to a flow process could enhance scalability and safety.

ipso-Hydroxylation Protocols: A particularly innovative and green approach involves the ipso-hydroxylation of corresponding arylboronic acids. nih.gov This method can utilize mild oxidants like hydrogen peroxide in ethanol, offering a rapid (often under one minute) and high-yield pathway to substituted phenols without the need for chromatographic purification. nih.gov

Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Research Findings
Aqueous-Phase SynthesisUtilizes water as the primary solvent.Reduces reliance on volatile organic compounds (VOCs); potentially formaldehyde-free. tandfonline.comOxidative polymerization of phenol (B47542) in water has been shown to be a viable green process. elsevierpure.com
Solvent-Free Mannich ReactionAminoalkylation of phenols with preformed imines without a solvent.Environmentally friendly, operationally simple, avoids acid catalysts.Successfully applied to various phenols with yields up to 97%.
ipso-Hydroxylation of Boronic AcidsUses arylboronic acids with H₂O₂ in ethanol.Extremely rapid reaction times (e.g., one minute), high yields, scalable, avoids complex purification. nih.govA wide range of arylboronic acids can be converted to substituted phenols efficiently. nih.gov

Advanced Computational Modeling for Predictive SAR and Design

Computational chemistry provides powerful tools for accelerating the design of new molecules by predicting their properties before synthesis. nih.gov For this compound, future research should leverage advanced computational models to establish a robust Quantitative Structure-Activity Relationship (QSAR). nih.govacs.org

This research direction would involve:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate a range of molecular descriptors for the parent compound and its virtual analogues. These descriptors help to quantify structural and electronic features. nih.gov

QSAR Model Development: Using the calculated descriptors to build and validate QSAR models. These models can correlate specific molecular properties with biological activity, providing a predictive framework for designing new compounds with enhanced efficacy. nih.gov Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) can be used to generate these correlation models.

Mechanism-Informed Design: Computational studies can elucidate reaction mechanisms, such as the formation of phenoxyl radicals, which can be a key aspect of the activity of phenolic compounds. acs.org Understanding these mechanisms allows for the rational design of analogues with tailored reactivity.

Computational DescriptorRelevance to Phenolic CompoundsPotential Application
HOMO/LUMO EnergiesIndicates electron-donating/accepting ability and chemical reactivity. Predicting reaction sites and interaction potential with biological targets.
Bond Dissociation Enthalpy (BDE)Relates to the ease of hydrogen atom donation from the phenolic hydroxyl group. acs.orgModeling antioxidant potential or reactions involving phenoxyl radical formation. acs.org
Dipole Moment (µ)Describes the polarity of the molecule. Predicting solubility and the nature of intermolecular interactions.
Electrostatic Potential (ESP)Maps charge distribution across the molecule.Identifying sites for hydrogen bonding and electrostatic interactions with receptors.

Systematic Design and Synthesis of Chemically Diverse Analogues

Building upon the predictions from computational models, a systematic approach to the synthesis of chemically diverse analogues is essential for thoroughly exploring the chemical space around the core 3-{[(propan-2-yl)amino]methyl}phenol structure. The goal is to create a focused library of compounds where specific structural elements are methodically altered to probe their influence on activity. nih.gov

Future synthetic campaigns should focus on modifying three primary regions of the molecule:

The Phenolic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to modulate electronic properties, lipophilicity, and steric profile.

The N-Alkyl Group: Replacing the isopropyl group with a range of other substituents, including smaller (methyl, ethyl), larger (tert-butyl, cyclohexyl), and functionalized (e.g., hydroxyethyl) alkyl groups to explore steric tolerance and potential new interaction points.

The Aminomethyl Bridge: Although less common, modifications to the linker, such as alpha-substitution, could be explored to alter the conformational flexibility of the side chain.

The synthesis of these diverse analogues will generate crucial data for refining the QSAR models and understanding the key molecular features required for activity. nih.govresearchgate.net

Modification SiteRationaleExample Substituents
Phenolic Ring (Positions 2, 4, 5, 6)Modulate electronic effects (pKa, redox potential) and lipophilicity (logP).-F, -Cl, -CH₃, -OCH₃, -CF₃, -NO₂
N-Alkyl GroupProbe steric limits of the binding pocket and introduce new functional groups.Cyclobutyl, tert-Butyl, Phenyl, Benzyl, -(CH₂)₂OH
Aminomethyl BridgeConstrain or alter the orientation of the amino and phenol moieties.α-methyl substitution, lengthening to an aminoethyl bridge.

Development of Miniaturized and High-Throughput Analytical Platforms

To support the synthesis of diverse analogues and enable rapid screening, it is critical to develop and implement advanced analytical platforms. Miniaturization and high-throughput techniques can dramatically increase the pace of discovery while reducing costs, sample consumption, and waste. unizg.hrchemrxiv.org

Future research should focus on:

Miniaturized Synthesis: Employing microfluidic or "lab-on-a-chip" systems allows for the synthesis of compound libraries at the microscale (e.g., in 1.2 µL droplets). chemrxiv.orgchemrxiv.orguomustansiriyah.edu.iq This approach is ideal for rapid reaction optimization and the generation of small quantities of many compounds for initial screening. chemrxiv.org

High-Throughput Screening (HTS): Integrating HTS assays is essential for evaluating the large number of analogues generated. acs.org Label-free mass spectrometry-based methods, such as Self-Assembled Monolayer Desorption/Ionization (SAMDI-MS), offer a rapid and robust platform for screening small molecule libraries against biological targets. acs.org

Rapid Analytical Chemistry: Adopting advanced chromatography techniques can accelerate purity analysis and characterization. chromatographyonline.com For instance, using columns with superficially porous particles (SPP) in HPLC systems can significantly reduce run times and solvent consumption while improving separation efficiency. chromatographyonline.com Combining rapid gradient microbore UPLC with ion mobility mass spectrometry can further enhance screening efficiency in complex matrices. waters.com

PlatformApplicationKey Advantage
Droplet MicrofluidicsSynthesis of analogue libraries. uomustansiriyah.edu.iqReduces reagent consumption and waste; enables high-throughput experimentation. chemrxiv.orgchemrxiv.org
Echo® MS+ SystemHigh-throughput screening and compound quality assessment. sciex.comAcoustic ejection mass spectrometry enables ultra-fast analysis of thousands of samples per day. sciex.com
SPP-HPLCPurity analysis and reaction monitoring. chromatographyonline.comReduces analysis runtime by up to 50% and decreases solvent usage. chromatographyonline.com
UPLC-IM-MSNon-targeted screening and identification. waters.comIncreases peak capacity and identification confidence for complex samples. waters.com

Q & A

Basic Question: What are the recommended synthetic routes for preparing 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, and what analytical techniques validate its purity?

Methodological Answer:
The synthesis typically involves reductive amination between 3-formylphenol and propan-2-ylamine, followed by hydrochloric acid salt formation. Key steps include:

  • Reaction Conditions : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (N2/Ar) to reduce the Schiff base intermediate .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).
  • Characterization : Validate via 1H/13C NMR (aromatic protons at δ 6.7–7.2 ppm; isopropyl CH at δ 1.1–1.3 ppm), HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient), and mass spectrometry (ESI+ m/z calculated for C10H15NO: 165.1; observed [M+H]+: 166.1) .

Basic Question: How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl (pH 8.0) at concentrations up to 50 mM. The hydrochloride salt enhances water solubility (e.g., >30 mg/mL in PBS), but precipitation may occur at high concentrations; sonication or mild heating (40°C) can mitigate this .
  • Stability : Conduct accelerated stability studies (e.g., 4°C, 25°C, and 40°C for 72 hours) with HPLC monitoring. Degradation products (e.g., free amine or oxidized phenol) indicate pH-sensitive instability; adjust buffers to pH 5–6 for long-term storage .

Advanced Question: How should researchers design experiments to investigate α-adrenergic receptor interactions given structural similarities to known antagonists?

Methodological Answer:

  • Comparative Docking Studies : Use molecular docking tools (e.g., AutoDock Vina) to compare the compound’s binding affinity with phentolamine (a non-selective α-antagonist) at α1/α2 receptor subtypes. Focus on the phenol and isopropylamino groups’ interactions with conserved residues (e.g., Asp113 in α1-adrenergic receptors) .
  • Functional Assays : Perform calcium flux assays (FLIPR) in HEK293 cells expressing α1A/α1B receptors. Pre-incubate cells with 1–100 µM compound and measure inhibition of phenylephrine-induced responses. Validate selectivity via parallel assays with β-adrenergic receptors .

Advanced Question: How can conflicting data on metabolic stability in hepatic microsomes be resolved?

Methodological Answer:

  • Controlled Incubation Conditions : Standardize microsome sources (e.g., human vs. rat), NADPH concentration (1 mM), and incubation time (30–60 min). Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., O-demethylation or glucuronidation).
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Conflicting data may arise from interspecies variability or batch-specific microsome activity; cross-validate with hepatocyte models .

Advanced Question: What strategies address discrepancies in reported logP values for this compound?

Methodological Answer:

  • Experimental logP Determination : Use the shake-flask method with octanol/water partitioning. Prepare saturated solutions (pH 7.4), analyze phases via UV-Vis (λmax ~275 nm for phenolic absorption), and calculate logP = log([octanol]/[water]). Compare with computational predictions (e.g., ChemAxon or ACD/Labs).
  • Source of Discrepancies : Variations in pH (ionization of phenol group), impurities, or measurement techniques. Replicate studies under standardized conditions and report average ± SD (e.g., logP = 1.8 ± 0.2) .

Advanced Question: How can stereochemical impurities be identified and quantified in synthesized batches?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IG-3 column (3 µm, 150 x 4.6 mm) with hexane/isopropanol (80:20, 0.1% diethylamine) at 1 mL/min. Detect enantiomers via polarimetric detection or chiral MS.
  • Stereochemical Synthesis Control : Optimize reaction conditions (e.g., chiral catalysts like (R)-BINAP) to minimize racemization. For example, highlights the importance of stereochemistry in analogous phenolic amines, where improper conditions led to ~5% undesired enantiomer .

Advanced Question: What in silico tools predict toxicity endpoints for this compound, and how are results validated experimentally?

Methodological Answer:

  • In Silico Profiling : Use Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity. Key structural alerts include the phenolic group (potential quinone formation) and secondary amine (reactivity).
  • Experimental Validation : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and hERG inhibition assays (patch-clamp or FLIPR) for cardiotoxicity. Prioritize endpoints flagged by ≥2 in silico tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.